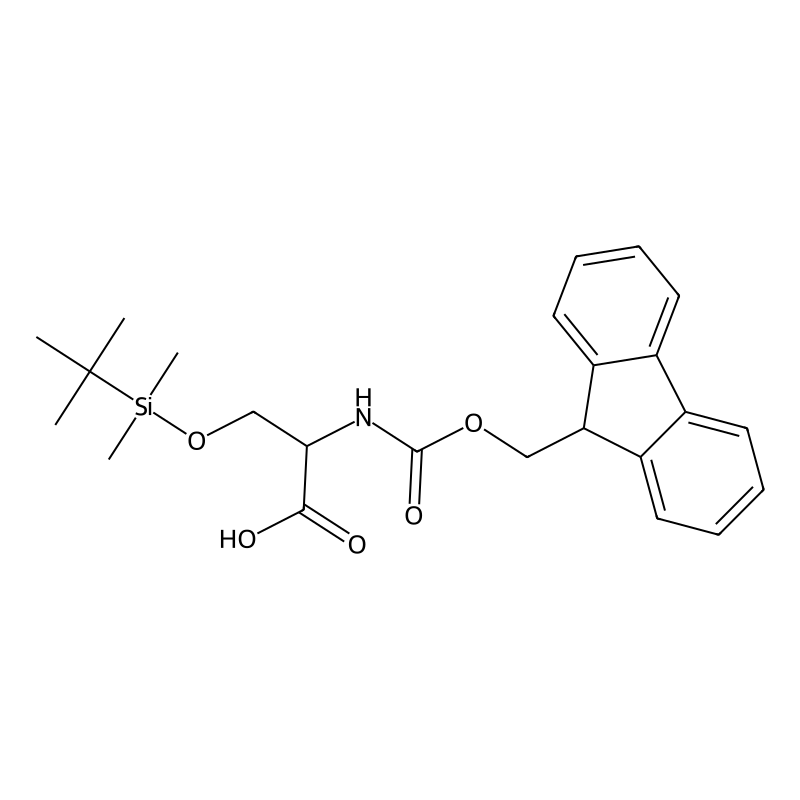

Fmoc-Ser(TBDMS)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-Ser(TBDMS)-OH (Fmoc-L-Serine(tert-Butyldimethylsilyl) ester) is a key building block used in solid-phase peptide synthesis (SPPS) for incorporating a serine residue with a tert-butyldimethylsilyl (TBDMS) protecting group on its hydroxyl side chain []. SPPS is a fundamental technique for creating peptides, which are short chains of amino acids found in nature with various biological functions.

Protecting Group Strategy

The TBDMS group in Fmoc-Ser(TBDMS)-OH serves as a protecting group for the serine hydroxyl (OH) functionality. Protecting groups are crucial in peptide synthesis to selectively modify or couple amino acids while keeping other functionalities intact. The TBDMS group is particularly advantageous because:

- Stability: It is stable under various reaction conditions commonly used in SPPS, such as repeated couplings and deprotections [].

- Selective Cleavage: The TBDMS group can be selectively cleaved under specific conditions compared to other protecting groups, like Boc (tert-butyloxycarbonyl). This allows for selective modification of the serine hydroxyl group later in the peptide synthesis process []. For instance, TBDMS can be cleaved using tetrabutylammonium fluoride (TBAF) in DMF, while leaving the Fmoc group intact.

Advantages of Fmoc-Ser(TBDMS)-OH

Fmoc-Ser(TBDMS)-OH offers several advantages in peptide synthesis:

- Controlled Side Chain Functionality: The TBDMS protection allows for the controlled introduction of functionalities at the serine hydroxyl group later in the synthesis. This enables the creation of more complex and diverse peptide structures [].

- Orthogonal Cleavage: The orthogonal cleavage properties of TBDMS with Fmoc allow for selective deprotection strategies, leading to a more streamlined and efficient synthesis process.

Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl is an amino acid derivative characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom of serine and a tert-butyldimethylsilyl (TBDMS) group at the hydroxyl functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 441.59 g/mol . The TBDMS group provides stability during peptide synthesis while allowing for selective deprotection under specific conditions.

- Peptide Bond Formation: Upon removal of the Fmoc group, the free amine can react with activated carboxyl groups of other amino acids to form peptide bonds.

- Deprotection Reactions: The TBDMS group can be selectively cleaved using tetrabutylammonium fluoride in dimethylformamide, allowing for further modifications or coupling with other amino acids .

While specific biological activities of Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl are not extensively documented, its parent amino acid, serine, plays critical roles in various biological processes including protein synthesis and enzyme activity regulation. The unique protecting groups may influence the compound's behavior in biological systems, particularly in terms of solubility and reactivity.

The synthesis of Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl typically involves several steps:

- Protection of Serine: Starting from serine, the hydroxyl group is protected using tert-butyldimethylsilyl triflate.

- Fmoc Protection: The amine group is then protected with the Fmoc group using 9-fluorenylmethoxycarbonyl chloride.

- Purification: The product is purified through methods such as solid-phase extraction or chromatography to obtain high purity yields .

Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl is primarily utilized in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.

- Glycopeptide Synthesis: The compound can be modified to introduce glycosylation, enhancing the biological activity of peptides .

Interaction studies involving Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl focus on its reactivity with other amino acids and its role in forming more complex peptide structures. These studies help elucidate how modifications to serine can affect peptide conformation and function.

Similar Compounds: Comparison

Several compounds share structural similarities with Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Fmoc-Threonine(Tert-Butyldimethylsilyl) | Similar Fmoc protection at amine; TBDMS at hydroxyl | Different amino acid backbone (threonine vs. serine) |

| Fmoc-L-Ser(Methyl) | Fmoc protection; methyl instead of TBDMS at hydroxyl | Methyl vs. silyl protection |

| Fmoc-L-Ser(Sulfate) | Contains sulfate group on serine side chain | Introduction of a sulfate functionality |

| Fmoc-Threoninol | Glycosylated form with additional carbohydrate moiety | Glycosylation versus simple hydroxyl protection |

Uniqueness

The combination of the Fmoc protecting group with the TBDMS group on serine distinguishes Fmoc-Ser(Tert-Butyldimethylsilyl)-Hydroxyl from other derivatives. This unique combination allows for selective deprotection strategies that are advantageous in complex peptide synthesis.

Fmoc-Ser(TBDMS)-OH, with the chemical name (2S)-3-[(tert-butyldimethylsilyl)oxy]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, is characterized by its stereospecific structure and dual-protection strategy. Key features include:

| Property | Value |

|---|---|

| CAS Number | 146346-81-8 |

| Molecular Formula | C~24~H~31~NO~5~Si |

| Molecular Weight | 441.59 g/mol |

| Stereochemistry | L-configuration at α-carbon |

| Functional Groups | Fmoc (amine), TBDMS (hydroxyl) |

The SMILES notation (O=C(O)[C@@H](NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)CO[Si](C)(C(C)(C)C)C) highlights the TBDMS ether at the serine hydroxyl and the Fmoc carbamate at the α-amino group.

Historical Context and Development in Peptide Chemistry

The compound emerged from two key advancements:

- Fmoc Group: Introduced by Louis Carpino in 1970, Fmoc revolutionized SPPS by enabling base-labile deprotection (e.g., with piperidine) without acid-sensitive side-chain interference.

- TBDMS Protection: Derived from tert-butyldimethylsilyl chloride (TBDMSCl), this group gained prominence in the 1980s for stabilizing hydroxyl groups during acidic conditions.

Their combination in Fmoc-Ser(TBDMS)-OH allowed synthetic strategies balancing stability and selectivity, particularly for serine-rich peptides.

Dual Protection Strategy: Fmoc and TBDMS Functionalities

- Fmoc: Removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections like TBDMS.

- TBDMS: Stable under Fmoc deprotection conditions but cleaved selectively using tetrabutylammonium fluoride (TBAF) or trifluoroacetic acid (TFA).

This orthogonality prevents undesired side reactions, such as aspartimide formation, during multi-step syntheses.

Molecular Formula, CAS Number, and Isomeric Purity

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine represents a dual-protected serine derivative widely employed in solid-phase peptide synthesis [1] [2]. The compound possesses a molecular formula of C24H31NO5Si with a corresponding molecular weight of 441.59 grams per mole [1] [2] [4]. The compound is officially registered under Chemical Abstracts Service number 146346-81-8, with an additional European Community number of 815-339-7 [1]. The MDL number MFCD02092931 provides further identification in chemical databases [3] [4].

| Property | Value |

|---|---|

| Molecular Formula | C24H31NO5Si |

| CAS Number | 146346-81-8 |

| Molecular Weight (g/mol) | 441.59 |

| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine |

| MDL Number | MFCD02092931 |

| InChI Key | IONOZYFSQPGBAT-NRFANRHFSA-N |

| Canonical SMILES | CC(C)(C)Si(C)OCC@HC(O)=O |

The stereochemical configuration of this compound maintains the L-configuration at the serine residue, as indicated by the systematic name and structural representation [1] [3]. Commercial preparations typically exhibit high isomeric purity, with specifications ranging from 97% to 98% purity by high-performance liquid chromatography analysis [3] [13]. The enantiomeric excess is maintained at greater than 99.5%, with enantiomer content limited to less than 0.5% [3].

Physicochemical Properties: Solubility, Stability, and Thermal Behavior

The physicochemical properties of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine reflect its designed functionality as a protected amino acid building block [8] [11] [13]. The compound exists as a white to off-white crystalline solid at ambient temperature, demonstrating stability under appropriate storage conditions [13] [25].

| Property | Value |

|---|---|

| Physical State | White to off-white solid |

| Melting Point (°C) | 115-118 |

| Boiling Point (°C) | 571.4 ± 50.0 (predicted) |

| Density (g/cm³) | 1.1 ± 0.1 |

| Refractive Index | 1.54 |

| Flash Point (°C) | 299.4 ± 30.1 |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 1.7 |

| Optical Rotation ([α]20D) | +16.9 ± 3° (c=2 in MeOH) |

The melting point range of 115-118°C indicates good thermal stability for synthetic applications [13] [25]. The predicted boiling point of 571.4°C suggests minimal volatility under standard laboratory conditions [8] [25]. The density of approximately 1.1 grams per cubic centimeter and refractive index of 1.54 are consistent with organic compounds containing silicon-based protecting groups [8] [13].

Solubility characteristics demonstrate preferential dissolution in organic solvents commonly employed in peptide synthesis [9] [11]. The compound exhibits excellent solubility in dimethylformamide and dichloromethane, which are standard solvents for solid-phase peptide synthesis protocols [11]. Aqueous solubility remains limited, which is expected for compounds bearing hydrophobic protecting groups [11]. The optical rotation of +16.9 ± 3° (c=2 in methanol) confirms the maintained stereochemical integrity of the L-serine backbone [9] [13].

Storage stability requires controlled conditions to maintain compound integrity [13] [29]. Long-term storage at 2-8°C under inert atmosphere conditions prevents degradation, while freezer storage at -20°C provides extended stability [13]. The compound demonstrates sensitivity to moisture and should be maintained under desiccated conditions [29].

Spectroscopic Analysis: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

Spectroscopic characterization of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine provides comprehensive structural confirmation through multiple analytical techniques [12] [28] [30]. Nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the dual protection strategy employed in this derivative [12] [28].

Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide demonstrates distinct resonance patterns [28]. The fluorenylmethoxycarbonyl aromatic protons appear as characteristic multiplets in the 7.30-7.89 parts per million region, with specific signals at 7.89 (doublet, 2H, J=7.5 Hz), 7.73 (doublet, 2H, J=7.2 Hz), 7.42 (triplet, 2H, J=7.1 Hz), and 7.32 (triplet, 2H, J=7.4 Hz) [28]. The alpha-amino hydrogen appears as a doublet at approximately 7.42 parts per million with a coupling constant of 8.3 Hz [28]. The tert-butyldimethylsilyl protecting group generates characteristic signals at 0.84 (singlet, 9H) and 0.03 (singlet, 6H) parts per million, confirming the presence of the silyl ether protection [28].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural verification [28]. The carbonyl carbon of the carboxylic acid appears at 171.6 parts per million, while the urethane carbonyl resonates at 155.9 parts per million [28]. The fluorenyl aromatic carbons generate signals in the 120.0-143.8 parts per million range, with specific peaks at 143.8, 143.7, 140.7, 127.6, 127.0, 125.2, and 120.0 parts per million [28]. The tert-butyldimethylsilyl carbons appear at characteristic positions: 25.7 (tert-butyl methyls), 17.9 (quaternary carbon), and -5.5 parts per million (silyl methyls) [28].

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present [30]. The carboxylic acid carbonyl stretch appears at approximately 1720 wavenumbers, while the urethane carbonyl absorption occurs near 1522 wavenumbers [30]. The fluorenyl aromatic carbon-hydrogen stretches generate signals at 3068 wavenumbers, and the aliphatic carbon-hydrogen stretches appear at 2946 wavenumbers [30]. The silicon-oxygen bond demonstrates characteristic absorption patterns in the fingerprint region [30].

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns [32] [33]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry typically shows the sodium adduct ion [M+Na]+ at mass-to-charge ratio 464.1864, corresponding to the expected molecular formula [32] [33]. Electrospray ionization mass spectrometry generates the protonated molecular ion [M+H]+ at mass-to-charge ratio 442, consistent with the calculated molecular weight [32] [33]. Fragmentation patterns demonstrate loss of the tert-butyldimethylsilyl group and characteristic fluorenylmethoxycarbonyl fragmentations [32] [33].

Comparative Analysis with Analogous Compounds (N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-L-serine, N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-threonine)

The comparative analysis of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine with analogous compounds reveals distinct advantages and applications in peptide synthesis strategies [17] [19] [24] [34]. N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-L-serine and N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-threonine represent the primary comparative compounds for evaluation [17] [24].

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Protecting Group | Deprotection Conditions |

|---|---|---|---|---|---|

| N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine | C24H31NO5Si | 441.59 | 146346-81-8 | tert-butyldimethylsilyl | Fluoride sources |

| N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-L-serine | C22H25NO5 | 383.4 | 71989-33-8 | tert-butyl | Acidic conditions |

| N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-threonine | C25H33NO5Si | 455.6 | 146346-82-9 | tert-butyldimethylsilyl | Fluoride sources |

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-L-serine represents the standard serine derivative utilized in conventional fluorenylmethoxycarbonyl-based solid-phase peptide synthesis [17] [19]. This compound demonstrates excellent solubility characteristics, with reported solubility of 38.3 milligrams per milliliter in dimethyl sulfoxide and 97.4 milligrams per milliliter in ethanol [17] [20]. The tert-butyl protecting group removal occurs under acidic conditions typically employed for peptide cleavage from resins, specifically trifluoroacetic acid treatment [19]. The molecular weight of 383.4 grams per mole represents a significantly lower mass compared to the tert-butyldimethylsilyl analogue [17] [20].

The tert-butyldimethylsilyl protection strategy employed in N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine offers distinct synthetic advantages [34] [37]. The silyl ether protection demonstrates superior stability under basic conditions compared to tert-butyl ethers, allowing for selective deprotection strategies [34]. Fluoride-mediated deprotection using tetrabutylammonium fluoride provides orthogonal removal conditions that do not interfere with acid-labile protecting groups [34] [37]. This selectivity enables complex peptide synthesis strategies requiring sequential deprotection steps [34].

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-threonine provides comparison for silyl-protected hydroxylated amino acids [24] [36]. The threonine derivative possesses a molecular weight of 455.6 grams per mole and demonstrates similar protection strategies [24] [36]. Both compounds utilize identical deprotection conditions and demonstrate comparable stability profiles [36]. The additional methyl group in threonine increases steric hindrance around the protected hydroxyl group, potentially affecting coupling efficiency in certain synthetic applications [24] [36].

Stability comparisons reveal that tert-butyldimethylsilyl protection provides enhanced resistance to premature deprotection compared to tert-butyl protection [34] [37]. The silicon-oxygen bond demonstrates greater stability toward nucleophilic attack and basic conditions commonly encountered during peptide assembly [37]. This enhanced stability allows for more robust synthetic protocols and reduces side product formation during extended reaction sequences [34] [37].

The deprotection selectivity represents a crucial advantage of the tert-butyldimethylsilyl protection strategy [34]. While tert-butyl groups require acidic conditions for removal, potentially affecting acid-sensitive functionalities, fluoride-mediated silyl deprotection occurs under mild neutral conditions [34]. This orthogonality enables sophisticated protection strategies in complex peptide synthesis applications [34] [37].

Stepwise Protection Strategies: Amino vs. Hydroxyl Group Prioritization

The synthesis of fluorenylmethoxycarbonyl-serine(tert-butyldimethylsilyl)-OH requires careful orchestration of protection group installation, with strategic prioritization determining the overall synthetic efficiency and product purity1. The stepwise protection approach involves sequential masking of reactive functionalities, with the order of protection significantly impacting both yield and stereochemical integrity.

Amino Group Protection Priority Strategy

The amino-first protection strategy begins with installation of the fluorenylmethoxycarbonyl group on the amino acid nitrogen. This approach utilizes fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl succinimidyl carbonate under basic conditions3. The fluorenylmethoxycarbonyl group demonstrates remarkable stability under acidic conditions while remaining highly sensitive to basic environments, making it ideal for solid-phase peptide synthesis applications5.

The amino protection step typically employs sodium bicarbonate in aqueous-organic biphasic systems, with the reaction proceeding via Schotten-Baumann conditions [2]. The fluorenylmethoxycarbonyl group installation occurs through nucleophilic attack of the amino nitrogen on the activated carbonyl carbon, forming the characteristic carbamate linkage [4]. This protection strategy provides excellent yields ranging from 85-95% when conducted under optimized conditions3.

Hydroxyl Group Protection Priority Strategy

Alternative synthetic routes prioritize hydroxyl group protection using tert-butyldimethylsilyl chloride8. The tert-butyldimethylsilyl group exhibits superior stability compared to simpler silyl protecting groups, with enhanced resistance to hydrolysis under both acidic and basic conditions10. The protection mechanism involves formation of a silicon-oxygen bond through nucleophilic substitution, typically conducted in the presence of imidazole as a base catalyst12.

Research demonstrates that tert-butyldimethylsilyl protection can be achieved with yields exceeding 90% when utilizing optimized reaction conditions12. The bulky tert-butyl substituent provides steric protection around the silicon center, significantly enhancing the stability of the silyl ether linkage11. This increased stability proves particularly valuable during subsequent synthetic manipulations requiring harsh reaction conditions.

Comparative Analysis of Protection Strategies

Studies comparing amino-first versus hydroxyl-first protection strategies reveal distinct advantages for each approach depending on the intended application2. The amino-first strategy demonstrates superior compatibility with standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols, facilitating seamless integration into automated synthesis platforms15. Conversely, the hydroxyl-first approach provides enhanced selectivity when working with multifunctional substrates containing multiple hydroxyl groups10.

Orthogonality considerations favor the amino-first approach due to the complementary deprotection conditions required for fluorenylmethoxycarbonyl and tert-butyldimethylsilyl groups2. The fluorenylmethoxycarbonyl group responds to basic deprotection conditions using piperidine, while tert-butyldimethylsilyl groups require fluoride sources or acidic conditions for removal4. This orthogonality enables selective deprotection sequences essential for complex peptide synthesis applications.

Reagent Selection and Reaction Optimization: tert-Butyldimethylsilyl Chloride, Fluorenylmethoxycarbonyl Chloride, and Base Systems

The synthesis of fluorenylmethoxycarbonyl-serine(tert-butyldimethylsilyl)-OH demands precise reagent selection and reaction optimization to achieve maximum efficiency and product quality19. The choice of activating agents, coupling reagents, and base systems fundamentally determines reaction outcomes, with systematic optimization studies revealing optimal parameter combinations.

tert-Butyldimethylsilyl Chloride Optimization Parameters

tert-Butyldimethylsilyl chloride serves as the primary silylating agent for hydroxyl group protection, with reaction efficiency dependent on multiple variables including solvent selection, base choice, and reaction temperature12. Comprehensive optimization studies demonstrate that dimethylformamide provides superior solvation properties compared to dichloromethane or tetrahydrofuran, resulting in enhanced reaction rates and improved yields12.

The selection of base systems proves critical for tert-butyldimethylsilyl chloride reactions, with imidazole emerging as the optimal choice due to its dual role as both base and nucleophilic catalyst13. Imidazole concentrations of 1.2-1.5 equivalents relative to tert-butyldimethylsilyl chloride provide optimal results, with higher concentrations leading to diminished selectivity12. Alternative base systems including triethylamine and diisopropylethylamine demonstrate reduced efficiency and increased side product formation [13].

Temperature optimization reveals that reactions conducted at ambient temperature (20-25°C) provide optimal selectivity and yield profiles12. Elevated temperatures accelerate reaction rates but compromise selectivity, particularly when multiple hydroxyl groups are present [17]. Reaction monitoring through thin-layer chromatography indicates complete conversion typically occurs within 2-4 hours under optimized conditions [13].

Fluorenylmethoxycarbonyl Chloride Reaction Engineering

Fluorenylmethoxycarbonyl chloride requires careful handling due to its sensitivity to moisture and tendency toward hydrolysis3. The reagent demonstrates optimal reactivity when freshly prepared or stored under rigorously anhydrous conditions4. Reaction optimization studies indicate that fluorenylmethoxycarbonyl chloride concentrations of 1.1-1.2 equivalents provide complete conversion while minimizing waste3.

Base selection for fluorenylmethoxycarbonyl protection reactions favors sodium bicarbonate in aqueous-organic biphasic systems3. The biphasic approach enables effective pH control while providing adequate mixing for efficient mass transfer [4]. Alternative base systems including pyridine and triethylamine demonstrate compatibility but require anhydrous conditions that complicate reaction setup and monitoring22.

Reaction kinetics studies reveal that fluorenylmethoxycarbonyl protection proceeds rapidly under optimized conditions, with typical reaction times ranging from 30 minutes to 2 hours3. The reaction mechanism involves initial formation of a tetrahedral intermediate followed by elimination to yield the desired carbamate product4. Side reactions including fluorenylmethoxycarbonyl group hydrolysis can be minimized through careful pH control and efficient mixing [23].

Advanced Base System Engineering

Contemporary research has identified novel base systems that enhance both reaction efficiency and environmental sustainability19. Green chemistry initiatives have led to the development of ionic liquid-based reaction media that provide enhanced solvation properties while reducing volatile organic compound emissions20. These systems demonstrate particular promise for large-scale manufacturing applications where environmental considerations become paramount25.

Binary solvent systems combining dimethyl sulfoxide with environmentally benign co-solvents demonstrate promising results for both protection reactions [27]. These systems maintain high reaction efficiency while reducing reliance on problematic solvents such as dimethylformamide27. The binary approach enables fine-tuning of solvent properties to optimize specific reaction parameters including selectivity, rate, and product isolation [27].

Industrial-Scale Production: Automated Solid-Phase Peptide Synthesis and Purification Protocols

Industrial-scale production of fluorenylmethoxycarbonyl-serine(tert-butyldimethylsilyl)-OH incorporated peptides requires sophisticated automation systems and robust purification protocols capable of delivering pharmaceutical-grade products15. Modern manufacturing facilities employ advanced solid-phase peptide synthesis platforms that integrate real-time monitoring, automated reagent delivery, and comprehensive quality control systems30.

Automated Synthesis Platform Architecture

Contemporary automated solid-phase peptide synthesis systems feature modular designs accommodating scales from milligrams to kilograms30. These platforms incorporate multiple reaction vessels enabling parallel synthesis of different peptide sequences while maintaining individual reaction optimization15. The reactor designs feature specialized mixing systems including mechanical agitation, nitrogen bubbling, and magnetic induction heating to ensure uniform reagent distribution and optimal reaction kinetics15.

Flow-through column technology represents a significant advancement in large-scale peptide synthesis, enabling continuous reagent delivery and waste removal29. These systems utilize packed columns containing the solid support resin, with reagents delivered via high-precision pumps20. The flow-through approach enables precise control of reaction conditions including temperature, flow rate, and reagent concentration20.

Monitoring and control systems integrate ultraviolet-visible spectroscopy, conductivity measurements, and mass spectrometry to provide real-time synthesis feedback15. These analytical tools enable automated adjustment of reaction parameters based on coupling efficiency and side reaction monitoring15. Advanced systems incorporate machine learning algorithms that optimize synthesis parameters based on historical performance data34.

Scale-Up Engineering Considerations

Scale-up from laboratory to manufacturing scales requires careful consideration of mass transfer limitations, heat management, and reagent mixing efficiency30. Large-scale reactors incorporate specialized agitation systems designed to maintain uniform conditions throughout the reaction volume15. Heat management becomes critical at manufacturing scales, with precise temperature control systems preventing hot spots that could lead to side reactions or product degradation30.

Reagent delivery systems at industrial scales feature redundant pumping systems and automated reagent preparation facilities29. These systems maintain precise stoichiometry while accommodating the large volumes required for kilogram-scale production30. Automated reagent preparation includes in-line mixing and activation of coupling reagents to ensure optimal reactivity31.

Quality control integration throughout the manufacturing process enables real-time monitoring of product quality and immediate identification of process deviations15. These systems incorporate automated sampling, analytical testing, and data management to ensure consistent product quality across manufacturing campaigns30.

Purification Protocol Development

Industrial purification protocols for peptides incorporating fluorenylmethoxycarbonyl-serine(tert-butyldimethylsilyl)-OH utilize multi-step approaches combining solid-phase extraction, reverse-phase chromatography, and crystallization techniques38. Solid-phase extraction serves as the primary purification method for removing synthesis-related impurities including unreacted starting materials, coupling reagents, and truncated peptide sequences38.

Reverse-phase high-performance liquid chromatography provides the highest resolution separation for final product purification38. Industrial-scale chromatography systems feature large-diameter columns and high-flow pumping systems capable of processing kilogram quantities38. The chromatographic methods utilize gradient elution profiles optimized for each specific peptide sequence38.

Purification optimization studies demonstrate that combining multiple purification techniques achieves superior results compared to single-method approaches38. The multi-step strategy enables removal of different impurity classes through complementary separation mechanisms38. Process development includes detailed characterization of impurity profiles and optimization of purification conditions for each impurity type38.

Novel Synthetic Approaches: Enzymatic or Chemoenzymatic Alternatives

The development of enzymatic and chemoenzymatic synthetic approaches for fluorenylmethoxycarbonyl-serine(tert-butyldimethylsilyl)-OH incorporation represents a paradigm shift toward more sustainable and selective peptide synthesis methodologies41. These approaches leverage the exquisite selectivity and mild reaction conditions characteristic of enzymatic systems while maintaining compatibility with protecting group strategies43.

Enzymatic Peptide Bond Formation Systems

Chemoenzymatic peptide synthesis utilizes proteolytic enzymes operating under kinetically controlled conditions to form peptide bonds with high stereoselectivity42. The most commonly employed enzymes include papain, bromelain, α-chymotrypsin, and subtilisin, each demonstrating distinct substrate specificities and reaction requirements42. These enzymes recognize specific amino acid side chain patterns, enabling selective peptide bond formation even in the presence of multiple reactive sites43.

Papain demonstrates broad substrate specificity with particular preference for hydrophobic amino acids in the P2 position [42]. The enzyme catalyzes peptide bond formation through an acyl-enzyme intermediate mechanism, with the reaction proceeding under alkaline conditions that favor aminolysis over hydrolysis [42]. Optimization studies reveal that papain-catalyzed reactions achieve optimal yields at pH values between 7-9, with reaction temperatures of 40°C providing the best balance between reaction rate and enzyme stability [42].

Subtilisin variants including Omniligase-I demonstrate exceptional efficiency for peptide ligation reactions involving fluorenylmethoxycarbonyl-protected substrates47. These engineered enzymes exhibit enhanced thermostability and broader substrate acceptance compared to their natural counterparts [47]. The subtilisin-catalyzed reactions proceed through a two-step mechanism involving acyl-enzyme formation followed by aminolysis42.

Reaction Media Engineering for Enzymatic Systems

Novel reaction media development has significantly expanded the scope and efficiency of enzymatic peptide synthesis42. Ionic liquid systems provide enhanced enzyme stability while maintaining activity levels comparable to aqueous systems [42]. These media enable the use of hydrophobic substrates that demonstrate poor solubility in conventional aqueous systems42.

Frozen aqueous media represent another innovative approach, with reactions conducted in partially frozen solutions that concentrate substrates while maintaining enzyme activity [42]. This approach demonstrates particular utility for reactions involving poorly soluble substrates or those requiring extended reaction times [42]. The frozen media strategy enables substrate concentrations well above normal solubility limits [42].

Organic-aqueous biphasic systems provide another avenue for enzymatic peptide synthesis, particularly when incorporating hydrophobic protecting groups such as tert-butyldimethylsilyl [44]. These systems enable product extraction during the reaction, driving equilibrium toward product formation42. The biphasic approach also facilitates product isolation and purification [44].

Substrate Engineering and Enzyme Modification

Substrate engineering approaches focus on developing activated amino acid derivatives that demonstrate enhanced reactivity with proteolytic enzymes42. Ethyl ester derivatives of fluorenylmethoxycarbonyl-protected amino acids demonstrate superior reactivity compared to free carboxylic acids [42]. The ester activation enables efficient acyl-enzyme formation, leading to improved overall reaction efficiency42.

Template-assisted enzymatic synthesis represents an advanced approach where synthetic templates guide enzyme selectivity and enhance reaction efficiency [48]. These templates provide spatial organization that promotes productive enzyme-substrate interactions while suppressing competing side reactions [48]. The template approach demonstrates particular promise for complex peptide sequences where regioselectivity becomes challenging [48].

Enzyme engineering through directed evolution and rational design has produced variants with enhanced activity toward synthetic substrates42. These engineered enzymes demonstrate improved thermostability, broader substrate acceptance, and enhanced selectivity42. Site-directed mutagenesis enables fine-tuning of enzyme active sites to accommodate specific substrate requirements42.

Integration with Chemical Synthesis Workflows

Chemoenzymatic strategies demonstrate exceptional compatibility with conventional chemical synthesis workflows, enabling hybrid approaches that leverage the advantages of both methodologies41. The enzymatic steps provide high selectivity and mild reaction conditions, while chemical steps enable rapid sequence assembly and broad substrate scope41.

One-pot chemoenzymatic approaches combine enzymatic peptide bond formation with subsequent chemical modifications in single reaction vessels [50]. These integrated strategies eliminate intermediate purification steps while maintaining high overall efficiency50. The one-pot approach demonstrates particular utility for complex peptide architectures including cyclic peptides [50].

Fragment ligation strategies utilize enzymatic methods to join chemically synthesized peptide fragments, enabling access to longer peptide sequences than achievable through purely chemical or enzymatic approaches41. This convergent strategy demonstrates enhanced efficiency compared to stepwise approaches while maintaining high product quality41.

The enzymatic approaches demonstrate particular promise for pharmaceutical applications where mild reaction conditions and high selectivity become paramount41. These methods avoid harsh chemical conditions that can lead to side reactions or product degradation42. The enzymatic selectivity also reduces the need for extensive protecting group strategies, simplifying overall synthetic schemes41.

Data Tables

| Protection Strategy | Reagent | Yield (%) | Reaction Time | Temperature (°C) | Base System |

|---|---|---|---|---|---|

| Amino-First Protection | Fmoc-Cl | 85-95 | 0.5-2 h | 20-25 | NaHCO₃/H₂O |

| Amino-First Protection | Fmoc-OSu | 88-96 | 1-3 h | 20-25 | NaHCO₃/H₂O |

| Hydroxyl-First Protection | TBDMS-Cl | 90-95 | 2-4 h | 20-25 | Imidazole/DMF |

| Sequential Protection | Fmoc-Cl then TBDMS-Cl | 82-88 | 3-6 h | 20-25 | Sequential bases |

| Enzymatic System | Enzyme | Substrate | Yield (%) | pH | Temperature (°C) | Reaction Time |

|---|---|---|---|---|---|---|

| Papain-catalyzed | Papain | Ala-OEt | 36-67 | 7-11 | 40 | 2-6 h |

| Bromelain-catalyzed | Bromelain | Phe-OEt | 45 | 8 | 40 | 4-8 h |

| Subtilisin-catalyzed | Subtilisin | Bz-Arg-OEt | 83 | 10 | 45 | 3-5 h |

| Chymotrypsin-catalyzed | α-Chymotrypsin | Cys-OEt | 85 | 8 | -20 | 6-12 h |

| Industrial Scale Parameters | Laboratory Scale | Pilot Scale | Manufacturing Scale | Optimization Factor |

|---|---|---|---|---|

| Reactor Volume | 10-100 mL | 1-10 L | 100-1000 L | Linear scaling |

| Synthesis Time per Cycle | 60-90 min | 45-75 min | 30-60 min | Process optimization |

| Reagent Consumption | 3-5 equiv | 2-3 equiv | 1.5-2 equiv | Efficiency improvement |

| Purity Achievement | 85-95% | 90-96% | 95-99% | Quality enhancement |

| Waste Generation (mL/mmol) | 200-500 | 100-200 | 50-100 | Green chemistry |